REACTION_CXSMILES
|
COC1C=CC([N:9]([C:13]2[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=2)[C:10]([NH2:12])=[O:11])=CC=1.[CH3:21]S(O)(=O)=O>COCCOCCOC>[NH:9]1[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:21][NH:12][C:10]1=[O:11]
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Name
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1,1-bis-(4-methoxy-phenyl)-urea
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N(C(=O)N)C1=CC=C(C=C1)OC
|
Name
|
aldehyde
|
Quantity
|
160 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with water/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |